molecular formula C21H23NOS B15170475 Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- CAS No. 872992-42-2

Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-

Cat. No.: B15170475
CAS No.: 872992-42-2
M. Wt: 337.5 g/mol
InChI Key: OZFIQFOWJRHRJW-UHFFFAOYSA-N
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Description

Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound features a piperidine ring substituted with a phenyl group and a cyclopropyl group bearing a phenylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves multi-step processes that include cyclization, hydrogenation, and functional group transformations. One common method for synthesizing piperidine derivatives is the [3+3] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form the piperidine ring

Industrial Production Methods

Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The specific conditions for the synthesis of Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- would need to be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo a variety of chemical reactions, including:

    Oxidation: Piperidine derivatives can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert piperidinones back to piperidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives typically yields piperidinones, while reduction reactions can regenerate the original piperidine compound.

Scientific Research Applications

Piperidine derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks in the synthesis of complex organic molecules.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperidine derivatives act as cholinesterase inhibitors, which can increase the levels of acetylcholine in the brain and improve cognitive function . The specific molecular targets and pathways involved depend on the structure of the piperidine derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.

    Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.

    Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.

Uniqueness

Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylthio and cyclopropyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

872992-42-2

Molecular Formula

C21H23NOS

Molecular Weight

337.5 g/mol

IUPAC Name

(3-phenylpiperidin-1-yl)-(1-phenylsulfanylcyclopropyl)methanone

InChI

InChI=1S/C21H23NOS/c23-20(21(13-14-21)24-19-11-5-2-6-12-19)22-15-7-10-18(16-22)17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2

InChI Key

OZFIQFOWJRHRJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CC2)SC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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